![molecular formula C13H20N2OSi B1411845 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 1337607-08-5](/img/structure/B1411845.png)
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Übersicht
Beschreibung
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- (2-PyrCN-6-Me2SiOCH3) is an organic compound that has been widely studied due to its potential applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in organic solvents. The compound has been used in a variety of laboratory experiments, including organic synthesis, biochemical research, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Pyridine derivatives have been synthesized, and their structural features studied using spectroscopic methods like IR, UV–vis absorption, and fluorescence spectroscopy. This research aids in understanding the optical properties and emission spectra of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).
Reactivity and Derivative Formation : Research has shown that certain pyridinecarbonitriles can be converted into various derivatives, demonstrating their reactivity and potential for creating new compounds. This includes transformations into amino, chloro, and diaminoderivatives (Katritzky, Rachwał, Smith, & Steel, 1995).
Applications in Antibiotic Synthesis : Specific pyridinecarbonitriles have been utilized in the synthesis of macrocyclic antibiotics, showcasing their importance in pharmaceutical chemistry (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Functionalization for Diverse Applications : Research demonstrates the functionalization of substituted pyridones, offering pathways to diverse chemical entities, which could be vital for various applications including medicinal chemistry (Showalter, Domagala, & Sanchez, 1981).
Potential in Cardiotonic Agents : Some derivatives of pyridinecarbonitriles show promise as cardiotonic agents, underlining their potential in developing new drugs for cardiovascular diseases (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).
Wirkmechanismus
Target of Action
The compound belongs to the class of pyridine derivatives. Pyridines are aromatic compounds that often show biological activity and are used in medicinal chemistry. They can interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. For example, it could act as an inhibitor, activator, or modulator of its target’s activity. The tert-butyl(dimethyl)silyl group might play a role in the compound’s interaction with its target, possibly by influencing its binding affinity or specificity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could influence the pathway’s activity and downstream effects .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on factors like its chemical structure, solubility, and stability. The tert-butyl(dimethyl)silyl group is often used in drug design to improve a compound’s pharmacokinetic properties, such as its stability, bioavailability, and resistance to metabolic degradation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, it could influence cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as this could influence its ionization state and, consequently, its interaction with its target .
Biochemische Analyse
Biochemical Properties
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Molecular Mechanism
At the molecular level, 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for determining its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-14)15-12/h6-8H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHJWJZJXCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



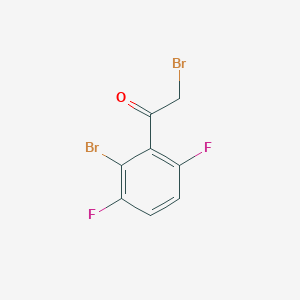


![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)
![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)

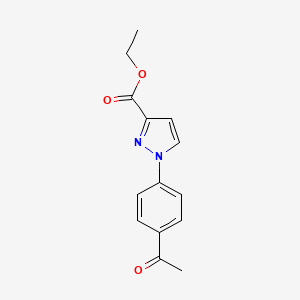
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)
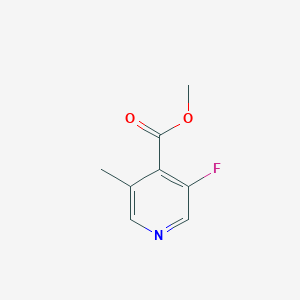
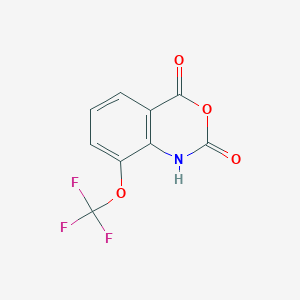
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
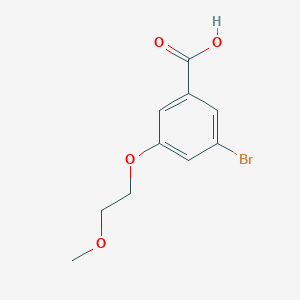
![2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol](/img/structure/B1411784.png)
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)